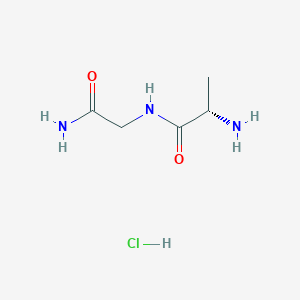
8-Bromo-4,6-dimethylquinoline
説明
8-Bromo-4,6-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes . The specific reactions of this compound are not directly available from the search results.科学的研究の応用
Photolabile Protecting Groups for Carboxylic Acids
8-Bromo-4,6-dimethylquinoline has been explored for its potential as a novel photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency compared to other established photolabile groups, such as 4,5-dimethoxy-4-nitrobenzyl ester (DMNB) and 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), making it highly sensitive to multiphoton-induced photolysis. This characteristic, alongside its increased solubility and low fluorescence, renders it advantageous for caging biological messengers for in vivo studies (Fedoryak & Dore, 2002).
Intermediate for Biologically Active Compounds Synthesis
The compound serves as a crucial intermediate in synthesizing various biologically active molecules, exemplified by its role in producing GSK2126458, a compound of significant therapeutic interest. Its synthesis from 2,2-dimethyl-1,3-dioxane-4,6-dione through cyclization and substitution reactions highlights its versatility in chemical synthesis processes (Wang et al., 2015).
Corrosion Inhibition
Derivatives of this compound, specifically substituted 8-Hydroxyquinoline derivatives, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These studies provide insights into their potential applications in protecting metal surfaces, demonstrating their significance beyond biological applications (Rbaa et al., 2018).
Selective Synthesis of Quinoline Derivatives
Research on this compound includes its application in the selective synthesis of quinoline derivatives, showcasing its utility in producing various trisubstituted quinolines. This is particularly relevant for creating compounds with potential pharmacological properties, indicating its broad applicability in medicinal chemistry (Şahin et al., 2008).
Photoremovable Protecting Group for Physiological Use
Its utility extends to being a photoremovable protecting group, particularly for physiological applications, where its efficiency under two-photon excitation (2PE) enables the controlled release of bioactive molecules. This application is critical for studying cell physiology with minimal invasiveness and high spatial resolution (Zhu et al., 2006).
将来の方向性
Quinoline and its derivatives have attracted significant interest due to their wide variety of applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future directions for 8-Bromo-4,6-dimethylquinoline specifically are not directly available from the search results.
作用機序
Target of Action
The primary targets of 8-Bromo-4,6-dimethylquinoline are currently unknown. This compound belongs to the class of quinoline derivatives, which are widely used in medicinal chemistry for their various pharmacological properties . .
Mode of Action
Quinoline derivatives, in general, exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The exact interaction of this compound with its potential targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Quinoline derivatives are known to interact with multiple biochemical pathways due to their broad spectrum of bio-responses
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes CYP1A2 and CYP2C19, which are involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
As a quinoline derivative, it may share some of the bio-responses observed in other quinoline compounds, such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is influenced by the reaction conditions, including the choice of organoboron reagents . .
生化学分析
Cellular Effects
The effects of 8-Bromo-4,6-dimethylquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it affects the expression of genes involved in inflammation, making it a potential candidate for anti-inflammatory therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding alters the conformation of the target molecules, affecting their activity and function. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular processes, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and affecting overall cellular metabolism . These interactions are vital for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
8-bromo-4,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURSFMMBZZXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


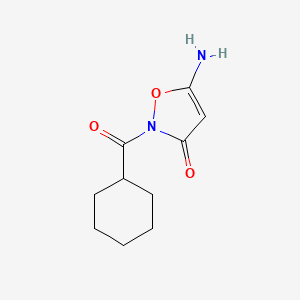
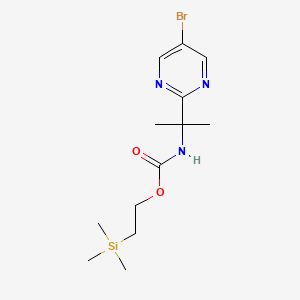

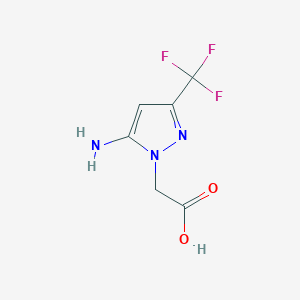
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
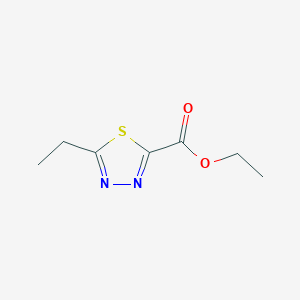
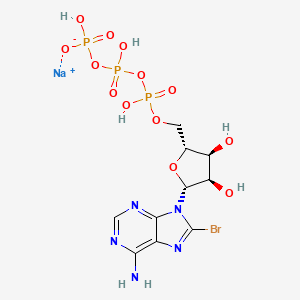

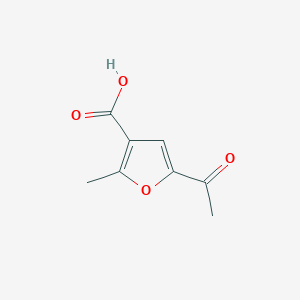
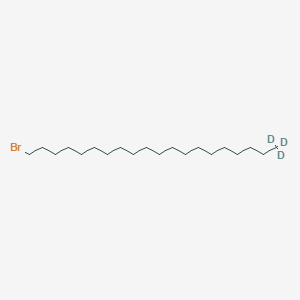
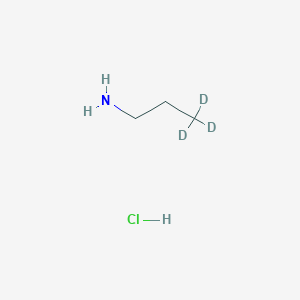
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
